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Compound of Interest

Methyl 2,2-dichloro-1-
Compound Name:
methylcyclopropanecarboxylate

Cat. No.: B072944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS No. 1447-13-8).
The information presented herein is essential for the accurate identification, characterization,
and quality control of this molecule in research and development settings. This document
details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, and presents the spectral data in a clear, tabulated format

for ease of reference.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Methyl 2,2-
dichloro-1-methylcyclopropanecarboxylate.

Table 1: Nuclear Magnetic Resonance (NMR) Data

As experimental NMR data is not readily available in public spectral databases, the following
chemical shifts have been predicted using computational models. These predictions provide an
expected spectral profile for *H and 3C NMR analysis.
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1H NMR (Predicted)

Chemical Shift (ppm) Assignment

~3.7 -OCHs (s, 3H)
~1.8-2.2 -CHz- (cyclopropyl, m, 2H)
~1.5 -CHs (s, 3H)

13C NMR (Predicted)

Chemical Shift (ppm) Assignment

~170 C=0 (ester)

~65 CClz

~52 -OCHs

~40 C-1 (quaternary)
~30 -CHz- (cyclopropyl)
~20 -CHs

Table 2: Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for Methyl 2,2-dichloro-1-
methylcyclopropanecarboxylate are listed below. These are characteristic frequencies

associated with the functional groups present in the molecule.

Wavenumber (cm~?)

Assignment

~2950 C-H stretch (alkane)
~1740 C=0 stretch (ester)
~1200 C-O stretch (ester)
~800 C-Cl stretch
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Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is sourced from the NIST WebBook, acquired via electron
ionization (EI).[1]

m/z Relative Intensity (%) Assignment
182/184/186 ~5/3/0.5 [M]* (Molecular ion)
147/149 ~30/10 M - CIJ*

123/125 ~100/ 33 [M - COOCHs]*

87 ~40 [M - Cl - COOCHjs]*
59 ~25 [COOCHSs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

e Accurately weigh approximately 10-20 mg of Methyl 2,2-dichloro-1-
methylcyclopropanecarboxylate.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition Parameters (Typical):
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Perform phase and baseline correction.

o Reference the spectra to the TMS signal at 0.00 ppm for both *H and 3C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.
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e Place a small drop of liquid Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
directly onto the center of the ATR crystal.

Data Acquisition:

e Scan Range: 4000-400 cm™1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.
Data Processing:

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

 Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a
gas chromatograph (GC-MS) or a direct insertion probe.

Experimental Conditions (Typical for EI-MS):

 |onization Energy: 70 eV.

e Source Temperature: 200-250 °C.

e Mass Range: m/z 40-400.

Sample Introduction (Direct Insertion Probe):

» Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

» Apply the solution to the tip of the direct insertion probe.
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o Allow the solvent to evaporate completely.
« Insert the probe into the ion source of the mass spectrometer.
Data Analysis:

« |dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2,
M+4) should be observed.

e Analyze the major fragment ions to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like Methyl 2,2-dichloro-1-
methylcyclopropanecarboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b072944+#spectroscopic-data-nmr-ir-ms-
for-methyl-2-2-dichloro-1-methylcyclopropanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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